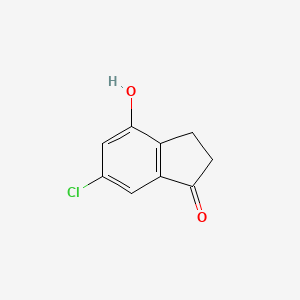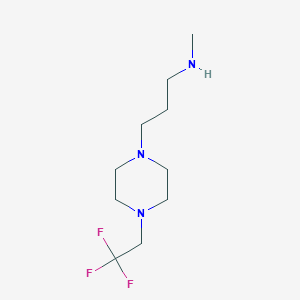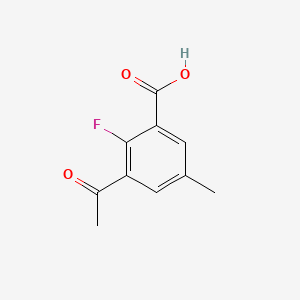
Fas C-Terminal Tripeptide Acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fas C-Terminal Tripeptide Acetate is a synthetic peptide compound known for its inhibitory activity on the binding of Fas and Fas-associated phosphatase-1 (FAP-1). The compound has a molecular formula of C18H33N3O8 and a molecular weight of 419.47 g/mol . It is primarily used in scientific research to study apoptosis and related cellular processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fas C-Terminal Tripeptide Acetate involves the sequential coupling of amino acids to form the tripeptide chain. The process typically starts with the protection of amino groups using protecting groups like Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl). The amino acids are then coupled using reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DCC (dicyclohexylcarbodiimide). After the formation of the tripeptide, the protecting groups are removed, and the peptide is acetylated to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Fas C-Terminal Tripeptide Acetate undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues.
Reduction: Disulfide bonds can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HBTU or DCC.
Major Products Formed
The major products formed from these reactions include modified peptides with altered amino acid sequences or oxidation states, which are used to study the biological activity and stability of the compound .
Applications De Recherche Scientifique
Fas C-Terminal Tripeptide Acetate is widely used in scientific research, particularly in the fields of:
Chemistry: Studying peptide synthesis and modification techniques.
Biology: Investigating the role of Fas/FAP-1 interactions in apoptosis and cell signaling pathways.
Medicine: Exploring potential therapeutic applications in diseases involving dysregulated apoptosis, such as cancer and autoimmune disorders.
Industry: Developing peptide-based drugs and diagnostic tools.
Mécanisme D'action
Fas C-Terminal Tripeptide Acetate exerts its effects by inhibiting the binding of Fas to Fas-associated phosphatase-1 (FAP-1). This inhibition prevents the dephosphorylation of Fas, thereby promoting Fas-induced apoptosis. The molecular targets involved include the Fas receptor and FAP-1, which are key components of the apoptotic signaling pathway .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fas C-Terminal Tetrapeptide: Another peptide that inhibits Fas/FAP-1 binding but with different amino acid composition.
Fas N-Terminal Tripeptide: A peptide that targets the N-terminal region of Fas.
Fas C-Terminal Pentapeptide: A longer peptide with additional amino acids compared to the tripeptide.
Uniqueness
Fas C-Terminal Tripeptide Acetate is unique due to its specific inhibitory activity on Fas/FAP-1 binding, which makes it a valuable tool for studying apoptosis and related cellular processes. Its well-defined structure and high purity also contribute to its effectiveness in research applications .
Propriétés
Formule moléculaire |
C18H33N3O8 |
|---|---|
Poids moléculaire |
419.5 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid;acetic acid |
InChI |
InChI=1S/C16H29N3O6.C2H4O2/c1-8(2)6-11(14(22)19-13(9(3)4)16(24)25)18-15(23)12(7-20)17-10(5)21;1-2(3)4/h8-9,11-13,20H,6-7H2,1-5H3,(H,17,21)(H,18,23)(H,19,22)(H,24,25);1H3,(H,3,4)/t11-,12-,13-;/m0./s1 |
Clé InChI |
KPZYWMLSXUUVOQ-QKWXXBCPSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CO)NC(=O)C.CC(=O)O |
SMILES canonique |
CC(C)CC(C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CO)NC(=O)C.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(3-Benzylureido)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14768846.png)



amine](/img/structure/B14768872.png)

![8-Amino-3,7-dimethylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14768875.png)


![2-Oxa-7-azaspiro[4.4]nonan-1-one, 7-methyl-9-[2-(trimethylsilyl)ethynyl]-, (5R,9R)-rel-](/img/structure/B14768890.png)
![(R)N-[1-(4-Bromo-phenyl)-ethyl]-malonamic Acid Ethyl Ester](/img/structure/B14768894.png)



